molecular formula C11H13IO3 B2821709 3-Iodo-4-isopropoxy-5-methoxybenzaldehyde CAS No. 426221-01-4

3-Iodo-4-isopropoxy-5-methoxybenzaldehyde

Cat. No.: B2821709
CAS No.: 426221-01-4
M. Wt: 320.126
InChI Key: ZKOJOHVHINMYAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-4-isopropoxy-5-methoxybenzaldehyde is a halogenated benzaldehyde derivative with a distinct substitution pattern. Its structure features an iodine atom at position 3, an isopropoxy group (-OCH(CH₃)₂) at position 4, and a methoxy group (-OCH₃) at position 5 on the aromatic ring, terminating in an aldehyde functional group. The iodine atom enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki or Ullmann couplings), while the alkoxy groups influence steric and electronic properties, affecting solubility and interaction with biological targets .

Properties

IUPAC Name

3-iodo-5-methoxy-4-propan-2-yloxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IO3/c1-7(2)15-11-9(12)4-8(6-13)5-10(11)14-3/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKOJOHVHINMYAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1I)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-4-isopropoxy-5-methoxybenzaldehyde typically involves multiple steps, starting with the iodination of 4-isopropoxy-5-methoxybenzaldehyde. This process requires careful control of reaction conditions, including temperature, solvent choice, and the use of specific catalysts to ensure the selective introduction of the iodine atom.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated systems and advanced purification methods can help achieve large-scale synthesis while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-4-isopropoxy-5-methoxybenzaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups on the benzaldehyde core.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted benzaldehydes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: In chemistry, 3-Iodo-4-isopropoxy-5-methoxybenzaldehyde serves as a versatile intermediate for the synthesis of more complex organic molecules. Its iodine atom makes it a valuable precursor for cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Biology: In biological research, this compound can be used as a probe or reagent to study various biochemical processes. Its unique structure allows for selective binding to specific biomolecules, aiding in the identification and characterization of biological targets.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new pharmaceuticals. Its structural features may contribute to the design of drugs with improved efficacy and selectivity.

Industry: In the industrial sector, this compound can be utilized in the production of dyes, fragrances, and other specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 3-Iodo-4-isopropoxy-5-methoxybenzaldehyde exerts its effects depends on its specific application. In cross-coupling reactions, the iodine atom acts as a leaving group, facilitating the formation of carbon-carbon bonds. The isopropoxy and methoxy groups can influence the reactivity and selectivity of the compound, guiding the formation of desired products.

Molecular Targets and Pathways: The compound's interactions with molecular targets and pathways are determined by its structural features and the specific reactions it undergoes. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section provides a detailed comparison of 3-iodo-4-isopropoxy-5-methoxybenzaldehyde with structurally related benzaldehyde derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogs and Positional Isomerism

Key structural analogs include:

3-Ethoxy-4-hydroxy-5-iodobenzaldehyde (CAS 6312-82-9): Substitutes the isopropoxy group with ethoxy (-OCH₂CH₃) and replaces methoxy at position 5 with a hydroxyl (-OH) group .

Iodinated benzoic acid derivatives (e.g., 3-iodo-4-methoxybenzoic acid): Share similar substitution patterns but lack the aldehyde functionality .

Comparative Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (positions) Key Properties
This compound C₁₁H₁₃IO₃ 320.13 3-I, 4-OiPr, 5-OMe High lipophilicity, steric bulk from isopropoxy
3-Ethoxy-4-hydroxy-5-iodobenzaldehyde C₉H₉IO₃ 292.07 3-OEt, 4-OH, 5-I Polar due to -OH; lower thermal stability
4-Hydroxy-3-iodo-5-methoxybenzoic acid C₈H₇IO₄ 294.05 3-I, 4-OH, 5-OMe, -COOH Acidic (pKa ~4.2), high water solubility
  • Lipophilicity : The isopropoxy group in the target compound increases hydrophobicity compared to ethoxy or hydroxyl analogs, enhancing membrane permeability in biological systems .
  • Solubility : Hydroxyl-containing analogs (e.g., 3-ethoxy-4-hydroxy-5-iodobenzaldehyde) exhibit higher polarity and aqueous solubility, whereas methoxy/isopropoxy groups reduce solubility .

Biological Activity

3-Iodo-4-isopropoxy-5-methoxybenzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H17IO3
  • Molecular Weight : 360.19 g/mol
  • IUPAC Name : this compound

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has significant antimicrobial properties. It has been shown to inhibit the growth of several bacterial strains, particularly Gram-positive bacteria.
  • Anticancer Properties : The compound has demonstrated antiproliferative effects against various cancer cell lines. Its mechanism may involve the inhibition of specific enzymes or pathways critical for cancer cell survival.
  • Antioxidant Activity : Some studies indicate that it possesses antioxidant properties, which can protect cells from oxidative stress.

Table 1: Summary of Biological Activities

Biological ActivityObservations
AntimicrobialEffective against Gram-positive bacteria (MIC = 8 μM)
AnticancerIC50 values ranging from 1.2 to 5.3 μM against various cancer cell lines
AntioxidantExhibits significant antioxidative activity

The biological activity of this compound is attributed to its interaction with molecular targets involved in critical biochemical pathways.

  • Enzyme Inhibition : It is believed to inhibit enzymes that are essential for the proliferation of pathogens and cancer cells.
  • Cellular Pathway Modulation : The compound may disrupt signaling pathways that are crucial for cell survival and division.

Case Studies and Research Findings

  • Antimicrobial Studies : In a study assessing the antimicrobial efficacy of various derivatives, this compound was shown to have a minimum inhibitory concentration (MIC) against Enterococcus faecalis at 8 μM, indicating strong antibacterial properties .
  • Anticancer Efficacy : Research conducted on different cancer cell lines revealed that the compound exhibited significant antiproliferative activity with IC50 values ranging from 1.2 to 5.3 μM, comparable to established anticancer agents like doxorubicin . The selectivity towards certain cancer types suggests potential for targeted therapies.
  • Antioxidant Activity : The antioxidant capacity was evaluated using multiple assays, demonstrating that the compound could reduce oxidative stress markers significantly more than standard antioxidants like butylated hydroxytoluene (BHT) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.